(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine hydrochloride
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Overview
Description
(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its bromo-pyridine structure and isopropyl-amine group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine hydrochloride typically involves the bromination of pyridine followed by the introduction of the isopropyl-amine group. One common synthetic route is the reaction of 6-bromopyridine with isopropylamine under specific conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo-compounds, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand various biochemical pathways.
Medicine: It has potential therapeutic applications, possibly as a precursor for drug development.
Industry: The compound can be utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromo-pyridine moiety can engage in electrophilic substitution reactions, while the isopropyl-amine group can participate in nucleophilic reactions. These interactions can modulate biological processes and lead to the desired outcomes in research and applications.
Comparison with Similar Compounds
6-Bromopyridine
Isopropylamine
Other bromo-pyridine derivatives
Other isopropyl-amine derivatives
This detailed overview provides a comprehensive understanding of (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine hydrochloride, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-[(6-bromopyridin-3-yl)methyl]propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2.ClH/c1-7(2)11-5-8-3-4-9(10)12-6-8;/h3-4,6-7,11H,5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHRFAWYCXGXDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN=C(C=C1)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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